molecular formula C24H18ClFN2O3 B11444987 3-(4-chlorophenyl)-5-(4-fluorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

3-(4-chlorophenyl)-5-(4-fluorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B11444987
M. Wt: 436.9 g/mol
InChI Key: WOXKMXXDBRFTMK-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(4-fluorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxadiazocin ring system fused with chlorophenyl and fluorobenzoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(4-fluorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Benzoxadiazocin Ring: This step involves the cyclization of appropriate intermediates under controlled conditions.

    Introduction of Chlorophenyl and Fluorobenzoyl Groups: These groups are introduced through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-chlorophenyl)-5-(4-fluorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazocin ring system may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoyl chloride: Shares the fluorobenzoyl group but lacks the complex ring system.

    4-Chlorophenyl derivatives: Similar in having the chlorophenyl group but differ in overall structure.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-5-(4-fluorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one lies in its intricate ring system and the combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H18ClFN2O3

Molecular Weight

436.9 g/mol

IUPAC Name

10-(4-chlorophenyl)-12-(4-fluorobenzoyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C24H18ClFN2O3/c1-24-14-20(19-4-2-3-5-21(19)31-24)27(22(29)15-6-10-17(26)11-7-15)23(30)28(24)18-12-8-16(25)9-13-18/h2-13,20H,14H2,1H3

InChI Key

WOXKMXXDBRFTMK-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)N(C(=O)N2C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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